2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-fluorobenzyl)acetamide
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Overview
Description
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-fluorobenzyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a thiazole ring substituted with dimethyl groups and an acetamide moiety linked to a fluorobenzyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-fluorobenzyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using appropriate alkyl halides.
Attachment of the Acetamide Moiety: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.
Coupling with 4-Fluorobenzylamine: The final step involves the coupling of the synthesized thiazole derivative with 4-fluorobenzylamine under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the acetamide group to an amine.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-fluorobenzyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of antimicrobial, anti-inflammatory, and anticancer drugs.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular targets.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a functional additive in various industrial formulations.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-fluorobenzyl)acetamide depends on its specific application. In medicinal chemistry, the compound may exert its effects through:
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins, modulating their activity and leading to therapeutic effects.
Pathways Involved: The compound may influence various biochemical pathways, such as signal transduction, gene expression, or metabolic pathways, resulting in desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide: Lacks the fluorobenzyl group, which may result in different biological activity and properties.
N-(4-fluorobenzyl)acetamide: Lacks the thiazole ring, which may affect its chemical reactivity and applications.
2-(1,3-thiazol-5-yl)-N-(4-fluorobenzyl)acetamide: Lacks the dimethyl groups, which may influence its stability and interactions.
Uniqueness
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-fluorobenzyl)acetamide is unique due to the combination of its structural features, including the thiazole ring, dimethyl groups, acetamide moiety, and fluorobenzyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C14H15FN2OS |
---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C14H15FN2OS/c1-9-13(19-10(2)17-9)7-14(18)16-8-11-3-5-12(15)6-4-11/h3-6H,7-8H2,1-2H3,(H,16,18) |
InChI Key |
VVJXGSHIZAYPOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)NCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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